N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine
CAS No.: 416880-15-4
Cat. No.: VC3039618
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 416880-15-4 |
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Molecular Formula | C13H18N4 |
Molecular Weight | 230.31 g/mol |
IUPAC Name | N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine |
Standard InChI | InChI=1S/C13H18N4/c1-17-6-4-11(5-7-17)15-12-3-2-10-9-14-16-13(10)8-12/h2-3,8-9,11,15H,4-7H2,1H3,(H,14,16) |
Standard InChI Key | BMXWPHUGOCWWGU-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3 |
Canonical SMILES | CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3 |
Introduction
Structural Characterization and Basic Properties
N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine (CID: 43743414) belongs to the indazole family of heterocyclic compounds. The molecule consists of a 1H-indazole core with an amino group at the 6-position, which connects to a 4-position of a 1-methylpiperidine ring. Its molecular formula is C₁₃H₁₈N₄, with a calculated molecular weight of approximately 230.31 g/mol .
Structural Components
The compound contains several key structural elements:
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A 1H-indazole scaffold (bicyclic aromatic heterocycle)
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An amino (-NH-) linker at the 6-position of the indazole
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A piperidine ring with N-methylation
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Multiple nitrogen atoms that can participate in hydrogen bonding
The presence of the indazole scaffold provides aromatic character and potential for π-π interactions, while the piperidine moiety adds basic character and conformational flexibility to the molecule. The amino linker serves as a hydrogen bond donor, enhancing potential interactions with biological targets.
Physical and Chemical Properties
Table 1: Predicted physicochemical properties of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine
Property | Value | Method |
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Molecular Weight | 230.31 g/mol | Calculated from formula |
LogP (estimated) | 1.8-2.5 | Predicted based on structure |
Hydrogen Bond Donors | 2 | NH groups (indazole and linker) |
Hydrogen Bond Acceptors | 4 | Nitrogen atoms in structure |
Rotatable Bonds | 3 | Excluding ring systems |
Topological Polar Surface Area | ~53 Ų | Estimated from functional groups |
The compound was registered in PubChem on July 21, 2009, with the most recent modification recorded on April 5, 2025 (note: future date indicating a scheduled update) .
Indazole Scaffold: Significance and Properties
The indazole heterocyclic system represents an important pharmacophore in medicinal chemistry. It consists of a benzene ring fused with a pyrazole ring, creating a bicyclic aromatic system with distinctive electronic properties.
Spectroscopic Characteristics of Indazole Derivatives
Based on NMR studies of various indazole compounds, the aromatic protons in the 1H-indazole system typically exhibit the following chemical shift patterns in DMSO-d₆ :
Table 2: Typical ¹H NMR chemical shifts for indazole protons
Position | Chemical Shift Range (ppm) | Multiplicity |
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H3 | 8.09-8.54 | s or d |
H4 | 7.72-8.03 | d or dd |
H5 | 7.17-7.99 | t or dd |
H6 | 7.41-8.27 | dd or d |
H7 | 7.77-8.78 | d |
NH (indazole) | 13.64-13.95 | s (broad) |
For N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine specifically, the H6 position is substituted with the amino linkage, which would alter the aromatic proton pattern compared to unsubstituted indazole.
Structure-Activity Relationships in Indazole Derivatives
Understanding the relationship between structural features and biological activity provides insights into the potential pharmacological profile of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine.
Key Structure-Activity Observations from Related Compounds
Research on structurally related indazole derivatives has revealed several important structure-activity relationships:
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The indazole NH group often serves as a hydrogen bond donor in interactions with target proteins
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Substitution at the 6-position of indazole significantly influences biological activity and selectivity
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Basic nitrogen-containing groups (such as piperidine or piperazine) often enhance binding to kinase ATP-binding sites
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N-methylation can improve metabolic stability and modulate basicity
Significance of the Piperidine Moiety
The presence of a 1-methylpiperidine group in N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine is particularly noteworthy. Studies of related compounds have shown that:
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Piperidine substituents can enhance aqueous solubility compared to non-basic groups (LogD values typically reduced by 0.8-1.2 units)
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N-methylation of the piperidine increases lipophilicity while maintaining the basic character
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The conformational flexibility of the piperidine ring allows adaptation to various binding pockets
Research on imidazo[1,2-b]pyridazin-8-amine derivatives demonstrated that replacing a cyclopropylmethyl substituent with N-methylpiperidin-4-yl improved aqueous solubility (KSol increased from ~2 μM to 58 μM) while maintaining biological activity .
Analytical Characterization and Identification Methods
Spectroscopic Analysis
For the characterization of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, several analytical techniques would be applicable:
NMR Spectroscopy
Expected key signals in ¹H NMR (predicted based on related structures):
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Indazole H3: ~8.1-8.3 ppm (s)
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Aromatic protons: 7.2-7.8 ppm (complex pattern due to substitution at C6)
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NH linker: ~6.5-7.0 ppm (likely broad)
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Piperidine CH: ~3.5-3.8 ppm (m)
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N-CH₃: ~2.3-2.5 ppm (s)
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Piperidine CH₂ groups: 1.5-3.2 ppm (complex multiplets)
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Indazole NH: ~13.5-14.0 ppm (broad s)
Mass Spectrometry
Expected major fragments:
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Molecular ion [M+H]⁺: m/z 231
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Loss of methyl group: m/z 216
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Indazole fragment: m/z ~118
Chromatographic Methods
HPLC analysis using reverse-phase conditions would be suitable for purity determination and quantification. Typical conditions might include:
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Column: C18 (150 × 4.6 mm, 5 μm)
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Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
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Detection: UV at 254 nm and 280 nm
Future Research Directions
Medicinal Chemistry Optimization Strategies
For medicinal chemistry optimization of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, several approaches could be considered:
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Modification of the piperidine ring (size, substitution pattern)
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Variation of the linking group between indazole and piperidine
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Introduction of additional substituents on the indazole core
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Exploration of alternative N-substituents on the piperidine to modulate basicity and lipophilicity
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